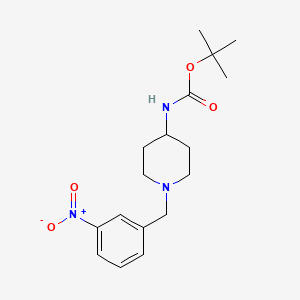

tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate

Übersicht

Beschreibung

tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C17H26N2O4 It is known for its unique structural features, which include a piperidine ring substituted with a nitrobenzyl group and a tert-butyl carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 3-nitrobenzaldehyde with 4-N-BOC-aminopiperidine. The reaction proceeds through a series of steps, including condensation, reduction, and protection, to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield tert-Butyl 1-(3-aminobenzyl)piperidin-4-ylcarbamate.

Wissenschaftliche Forschungsanwendungen

Tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and drug development. It is an organic compound classified as a carbamate, featuring a piperidine ring substituted with a nitrobenzyl group and a tert-butyl carbamate moiety.

Scientific Research Applications

- As a Building Block for Drug Development Tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate serves as an essential intermediate in the synthesis of biologically active compounds. Researchers explore its potential as a building block for drug development.

- Investigating Biological Activity The biological activity of tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate is under investigation, with preliminary studies suggesting it may exhibit certain potential.

- Structure-Activity Relationship (SAR) Studies The compound can be modified on the piperidine ring to optimize biological activity in SAR studies.

- Pharmacokinetics Its absorption, distribution, metabolism, and excretion properties can be evaluated.

- Interaction with Biological Targets Studies investigating the interactions of tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate with biological targets are ongoing.

Synthesis

Tert-butyl (1-(4-nitrobenzyl)piperidin-4-yl)carbamate can be synthesized via the reaction of 4-nitrobenzyl bromide and tert-butyl piperidin-4-ylcarbamate in the presence of as base and acetone .

Comparable Compounds

Tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate shares structural similarities with several other compounds:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| Tert-butyl piperidine-1-carboxylate | Piperidine ring with tert-butyl | Basic structure without nitro substitution |

| Tert-butyl 4-(4-nitrophenyl)carbamate | Similar carbamate structure | Different phenolic substitution |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin | Piperidine ring with trifluoromethyl pyrimidine | Distinctive trifluoromethyl group |

Wirkmechanismus

The mechanism of action of tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate

- tert-Butyl 3-(4-nitrophenyl)piperidine-1-carboxylate

- tert-Butyl piperidin-4-ylcarbamate

Comparison: tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate is unique due to the position of the nitro group on the benzyl ring. This positional difference can significantly impact the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct pharmacological properties and chemical reactivity, making it a valuable compound for research and development .

Biologische Aktivität

tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate, with the CAS number 323578-32-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.

Synthesis

The synthesis of this compound involves a reaction between tert-butyl N-(piperidin-4-yl)carbamate and 3-nitrobenzaldehyde in methanol, facilitated by sodium tris(acetoxy)borohydride under specific conditions. The yield reported for this synthesis is approximately 76% .

The compound exhibits various biological activities, including potential anti-inflammatory and anticancer properties. Its structure suggests it may interact with specific biological targets, such as the NLRP3 inflammasome, which is involved in inflammatory responses. Studies indicate that compounds with similar piperidine structures can modulate IL-1β release in LPS/ATP-stimulated macrophages .

Anticancer Activity

Research indicates that derivatives of piperidine compounds can induce apoptosis in cancer cells. For instance, studies on related compounds have shown significant pro-apoptotic activity against hematological cancers and solid tumors . The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Studies

Pharmacological Implications

The biological activities associated with this compound suggest potential applications in treating inflammatory diseases and cancers. Its ability to modulate key inflammatory pathways and induce apoptosis in malignant cells positions it as a candidate for further pharmacological exploration.

Eigenschaften

IUPAC Name |

tert-butyl N-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)18-14-7-9-19(10-8-14)12-13-5-4-6-15(11-13)20(22)23/h4-6,11,14H,7-10,12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPJULZEPRQBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.